Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine

Description

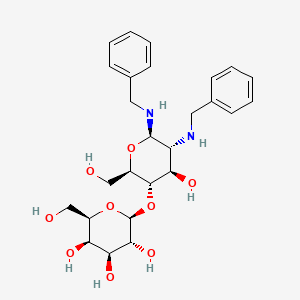

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine (abbreviated here as DAH-DAB-LacNAc for clarity in discussion) is a synthetic lactosamine derivative characterized by the absence of the 2-amino-3-hydroxy group and the addition of di-2,3-aminobenzyl substituents. This structural modification distinguishes it from natural lactosamine (Galβ1-4GlcNAc) and its analogs. Lactosamine derivatives are critical in glycobiology due to their roles in cell adhesion, immune recognition, and enzymatic processing. DAH-DAB-LacNAc has garnered attention for its unique resistance to enzymatic modifications, such as fucosylation and sialylation, which are pivotal in modulating glycan-protein interactions .

Properties

Molecular Formula |

C26H36N2O9 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-5,6-bis(benzylamino)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C26H36N2O9/c29-13-17-20(31)22(33)23(34)26(36-17)37-24-18(14-30)35-25(28-12-16-9-5-2-6-10-16)19(21(24)32)27-11-15-7-3-1-4-8-15/h1-10,17-34H,11-14H2/t17-,18-,19-,20+,21-,22+,23-,24-,25-,26+/m1/s1 |

InChI Key |

LNHWXEHIHXLLET-ONWCEEOSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2NCC3=CC=CC=C3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CNC2C(C(C(OC2NCC3=CC=CC=C3)CO)OC4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Amino-3-Hydroxypyridine Core

A key intermediate related to the aminobenzyl lactosamine moiety is 2-amino-3-hydroxypyridine, which can be prepared via a ring-opening reaction of furfural with halogens followed by ammonium sulfamate treatment and alkaline hydrolysis. The process is well-documented in patent CN109535071B and involves the following steps:

- Ring-Opening Reaction: Furfural aqueous solution is cooled to 0-10°C, and chlorine gas is introduced gradually under stirring to open the furan ring, forming chlorinated intermediates.

- Reaction with Ammonium Sulfamate: The chlorinated mixture is reacted with ammonium sulfamate (pH 1.5-2) at 5-10°C for 3.5-4 hours to form 2-amino-3-hydroxypyridine sulfonate.

- Alkaline Hydrolysis: The sulfonate is hydrolyzed under alkaline conditions (pH 8-9) at 80-90°C, followed by cooling and stirring to obtain brown 2-amino-3-hydroxypyridine.

- Purification: The crude product is purified by dissolving in dimethylformamide at 100°C, hot filtration, rapid cooling to -5°C, filtration of the white solid, and refluxing in methanol to yield high-purity white 2-amino-3-hydroxypyridine (purity ~99.9%, yield ~70.5%).

| Step | Conditions | Outcome |

|---|---|---|

| Ring-opening of furfural | 0-10°C, chlorine gas, stirring | Chlorinated intermediate formed |

| Reaction with ammonium sulfamate | pH 1.5-2, 5-10°C, 3.5-4 h | 2-amino-3-hydroxypyridine sulfonate |

| Alkaline hydrolysis | pH 8-9, 80-90°C, 30 min + stirring | Brown 2-amino-3-hydroxypyridine |

| Purification | DMF, 100°C, filtration, methanol reflux | White 2-amino-3-hydroxypyridine, 99.9% purity |

Glycosylation and Lactosamine Attachment

The lactosamine moiety (a disaccharide of galactose and glucose) is typically introduced via glycosylation reactions involving protected sugar derivatives. The preparation of glycosylated aminobenzyl compounds involves:

- Protection of Sugar Hydroxyl Groups: To prevent side reactions, hydroxyl groups on sugars are protected using acetyl, benzyl, or isopropylidene groups.

- Activation of Glycosyl Donor: The sugar is activated at the anomeric position using trichloroacetimidate, thioglycoside, or halide donors.

- Coupling with Aminobenzyl Acceptors: The aminobenzyl compound (bearing amino and hydroxyl groups) acts as the glycosyl acceptor, reacting under Lewis acid catalysis (e.g., BF3·OEt2) or milder conditions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole-linked glycoconjugates.

- Deprotection: Final deprotection under acidic or hydrogenolysis conditions yields the free lactosamine conjugate.

Advanced Synthetic Techniques

Recent advances have employed:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" approach allows the conjugation of amino sugar derivatives with aminobenzyl units under mild conditions, preserving glycosidic bonds and improving yields.

- Microwave-Assisted Glycosylation: Enhances reaction rates and yields while reducing harsh conditions, beneficial for sensitive carbohydrate moieties.

- Purification and Characterization: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are used to confirm structure and purity.

Research Results and Data Summary

The following table summarizes key parameters from related synthetic studies that inform the preparation of Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine:

Chemical Reactions Analysis

Types of Reactions

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The amino groups can be reduced to form amines.

Substitution: The benzyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino groups can produce primary or secondary amines.

Scientific Research Applications

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine involves its interaction with specific molecular targets and pathways. The compound can bind to cell surface receptors and modulate signaling pathways involved in cell growth, differentiation, and immune responses. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

DAH-DAB-LacNAc differs from canonical lactosamine derivatives in two key aspects:

Aminobenzyl Modifications: The di-2,3-aminobenzyl groups introduce steric hindrance and aromaticity, which may influence substrate recognition by glycosyltransferases .

Comparison Table 1: Structural Features of Lactosamine Derivatives

| Compound | Substituents at C2/C3 Positions | Key Modifications | Enzymatic Susceptibility |

|---|---|---|---|

| Natural Lactosamine | -NH₂ (C2), -OH (C3) | None | High (e.g., fucosylation) |

| Boc-Protected Lactosamine | -Boc (C2), -OH (C3) | Tert-butyloxycarbonyl protection | Resistant to FUT5/Hp39-FT |

| DAH-DAB-LacNAc | -H (C2), -H (C3) + di-aminobenzyl | Deaminated, aromatic substitution | Resistant to fucosylation/sialylation |

Functional and Biochemical Comparisons

- Enzymatic Resistance : Unlike natural lactosamine, DAH-DAB-LacNAc resists fucosylation by FUT5 and Hp39-FT due to its deaminated structure. This contrasts with Boc-protected lactosamine, which retains enzymatic activity after deprotection .

- Lectin Binding: While natural lactosamine binds strongly to L-14 lectin (a lactosamine-specific lectin involved in neuronal adhesion), DAH-DAB-LacNAc’s aminobenzyl groups may disrupt binding. Studies on L-14 show specificity for β-lactosamine glycolipids, suggesting DAH-DAB-LacNAc’s altered conformation could reduce affinity .

- Adhesive Properties : Natural lactosamine derivatives mediate cell-matrix adhesion via laminin interactions (e.g., in olfactory axon guidance). DAH-DAB-LacNAc’s steric bulk may impair its role in analogous adhesive mechanisms .

Comparison Table 2: Functional Properties

| Compound | Lectin Binding (L-14) | Enzymatic Fucosylation | Adhesion to Laminin |

|---|---|---|---|

| Natural Lactosamine | High | Yes | High |

| Boc-Protected Lactosamine | Moderate | No (until deprotected) | Moderate |

| DAH-DAB-LacNAc | Low | No | Low |

Glycan Array Profiling

In glycan microarray studies, DAH-DAB-LacNAc demonstrated negligible binding to E-selectin and DC-SIGN, unlike fucosylated or sialylated lactosamine derivatives. This highlights its utility as a negative control in studies of glycan-immune receptor interactions .

Limitations

The compound’s structural rigidity and poor solubility in aqueous media limit its use in in vivo models. Comparative studies with trifluoroacetyl (TFA)-protected lactosamine derivatives suggest that DAH-DAB-LacNAc’s aminobenzyl groups exacerbate these challenges .

Biological Activity

Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is a compound of interest due to its role as an intermediate in the synthesis of various glycans, which are crucial for numerous biological processes. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Molecular Information:

- Chemical Name: this compound

- Molecular Formula: C26H36N2O9

- Molecular Weight: 520.58 g/mol

- CAS Number: 1147122-56-2

This compound serves as a structural element in several cell surface glycans, including sialylated glycans and keratin sulfates, and is integral to the formation of Lewis-type structures and human milk oligosaccharides .

Biological Functions

This compound exhibits several biological activities that are essential for cellular functions:

-

Glycan Synthesis:

- Acts as a precursor in the biosynthesis of complex carbohydrates that play vital roles in cell recognition and signaling.

- Contributes to the formation of glycoproteins and glycolipids on cell surfaces.

- Antiviral Activity:

- Antibacterial Properties:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

| Compound | Activity | Notes |

|---|---|---|

| This compound | Moderate | Serves as a backbone for various glycan structures |

| Analog 1 | High | Enhanced biofilm inhibition activity |

| Analog 2 | Low | Poor cellular uptake |

The presence of specific functional groups significantly influences the biological activity of lactosamine derivatives. For instance, modifications at the C-2 position have been shown to enhance antibiofilm activity while maintaining low toxicity towards bacterial growth .

Case Study 1: Antiviral Activity

In a study examining the antiviral effects of lactosamine derivatives, this compound was found to inhibit the replication of certain viruses by blocking their ability to bind to host cell receptors. This finding highlights its potential use in therapeutic applications against viral infections.

Case Study 2: Biofilm Formation Inhibition

Another study focused on the antibacterial properties of related compounds demonstrated that this compound analogs could significantly reduce biofilm formation by uropathogenic E. coli. The results indicated that these compounds could serve as novel antibiofilm agents without adversely affecting bacterial growth rates .

Q & A

Q. Sensitivity-enhanced workflows :

- Capillary Zone Electrophoresis (CZE)-ESI-TOF-MS : Detects trace glycoforms (e.g., tetrasialylated tetra-antennary glycans with ≤12 lactosamine repeats) missed by conventional LC-MS .

- Fluorescence polarization assays : Use fluorescein-conjugated lactosamine probes to study binding kinetics with galectins, achieving nM-level sensitivity .

- Enzyme-linked assays : β3GnT2 activity assays employ polylactosamine acceptors (≥3 repeats) to quantify elongation rates, validated via MALDI-TOF .

Advanced: What experimental strategies address contradictions in data on lactosamine’s role in glycoprotein clearance vs. immunogenicity?

Q. Controlled comparative studies :

- In vivo pharmacokinetics : Compare clearance rates of EPO variants with defined lactosamine lengths (e.g., via lectin affinity chromatography) .

- Immunoassays : Use surface plasmon resonance (SPR) to measure antibody binding to masked vs. exposed epitopes on lactosamine-modified glycoproteins .

- Structural dynamics : Molecular dynamics simulations predict how lactosamine chains shield epitopes or expose binding sites for clearance receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.